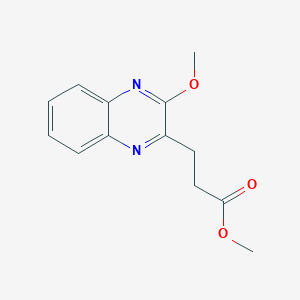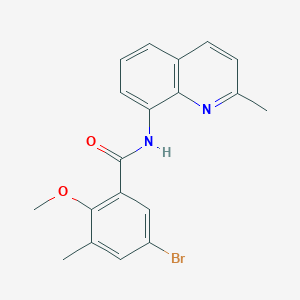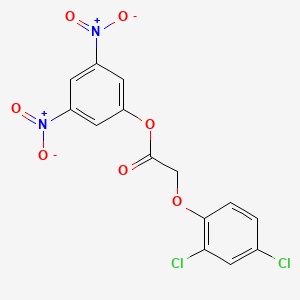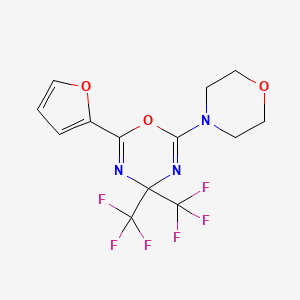![molecular formula C30H34N4O4 B15021870 N'~1~,N'~10~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}decanedihydrazide](/img/structure/B15021870.png)
N'~1~,N'~10~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}decanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two prop-2-yn-1-yloxyphenyl groups attached to a decanedihydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE typically involves the following steps:
Formation of the Prop-2-yn-1-yloxyphenyl Intermediate: This step involves the reaction of prop-2-yn-1-ol with a suitable phenyl derivative under basic conditions to form the prop-2-yn-1-yloxyphenyl intermediate.
Condensation Reaction: The intermediate is then reacted with decanedihydrazide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Prop-2-yn-1-yloxy)naphthalene
- 2-iodo-N-(prop-2-yn-1-yl)acetamide
Uniqueness
N’1,N’10-BIS[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]DECANEDIHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C30H34N4O4 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C30H34N4O4/c1-3-21-37-27-17-13-11-15-25(27)23-31-33-29(35)19-9-7-5-6-8-10-20-30(36)34-32-24-26-16-12-14-18-28(26)38-22-4-2/h1-2,11-18,23-24H,5-10,19-22H2,(H,33,35)(H,34,36)/b31-23+,32-24+ |
InChI-Schlüssel |
LHXAAVMBRIIZHW-QBRCKEFASA-N |
Isomerische SMILES |
C#CCOC1=CC=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=CC=C2OCC#C |
Kanonische SMILES |
C#CCOC1=CC=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=CC=C2OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B15021788.png)

![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)

![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide](/img/structure/B15021807.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B15021823.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15021840.png)
![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15021847.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15021856.png)
![1-(4-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021859.png)
![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15021863.png)

